molecular formula C22H22O10 B192458 Swertisin CAS No. 6991-10-2

Swertisin

Cat. No.: B192458
CAS No.: 6991-10-2
M. Wt: 446.4 g/mol
InChI Key: ABRULANJVVJLFI-DGHBBABESA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Swertisin can be synthesized through a series of chemical reactions. One method involves adding acidic water solution and biological enzyme to coarse swertia franchetiana powder, followed by enzymolysis for 10-30 hours. The mixture is then refluxed and extracted using a 60%-70% methanol solution. The concentrated solution is filtered through a macroporous absorption resin column, eluted with water and ethanol solution, and then crystallized to obtain this compound .

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process includes enzymatic hydrolysis, extraction, filtration, and crystallization. High-speed counter-current chromatography is used for the final purification to ensure high product purity .

Chemical Reactions Analysis

Types of Reactions: Swertisin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form rotamers through rotation about the C-glycosidic bond .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, ethanol, and acidic solutions. The conditions often involve refluxing, enzymatic hydrolysis, and chromatography .

Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various glycosylated derivatives .

Comparison with Similar Compounds

Swertisin is often compared with other flavonoids, such as spinosin and embinoidin:

This compound’s unique glycosylation pattern and its ability to modulate multiple biological pathways make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRULANJVVJLFI-DGHBBABESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990181
Record name 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6991-10-2
Record name Swertisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6991-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swertisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006991102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known pharmacological effects of swertisin?

A1: this compound exhibits a range of pharmacological effects including anti-diabetic [, , , ], anti-inflammatory [, , ], antioxidant [, , , ], hepatoprotective [], neuroprotective [, , ], and analgesic properties [, ].

Q2: How does this compound exert its antidiabetic effects?

A2: this compound promotes islet neogenesis from pancreatic stem/progenitor cells through the p38 MAP Kinase-SMAD pathway []. It also exhibits α-glucosidase inhibitory activity [, ].

Q3: What is known about this compound's mechanism in mitigating cognitive impairment?

A3: this compound has been shown to ameliorate pre-pulse inhibition deficits and cognitive impairments induced by MK-801 in mice, potentially through modulation of the Akt-GSK-3β signaling pathway in the prefrontal cortex [].

Q4: How does this compound interact with the GABAergic system?

A4: Research suggests that this compound may enhance the expression of γ-aminobutyric acid (GABA) receptor subunits (GABAAα1, GABAAα5, and GABAAβ1) mRNAs in rat hippocampal neurons, which could contribute to its sedative effects [].

Q5: Does this compound offer protection against oxidative stress?

A5: Yes, this compound demonstrates significant antioxidant activity. In Caenorhabditis elegans, it enhances the activity of antioxidant enzymes like GST-4, SOD-3, and GSH-PX, while reducing reactive oxygen species and malondialdehyde accumulation, thereby protecting against oxidative stress [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H22O10, and its molecular weight is 446.4 g/mol [].

Q7: What spectroscopic techniques are typically used to characterize this compound?

A7: this compound is commonly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about its structure and fragmentation pattern [, , , , , ].

Q8: What analytical methods are employed for the quantification of this compound?

A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) [] and Mass Spectrometry (MS) [], is widely used for this compound quantification. High-Performance Thin Layer Chromatography (HPTLC) provides a rapid and cost-effective alternative for quantifying this compound in plant materials [, ].

Q9: How is the quality of this compound ensured during its production?

A9: Quality control measures for this compound involve using validated analytical methods (HPLC, HPTLC) to ensure its purity, quantify its content in plant extracts, and ensure batch-to-batch consistency [, ].

Q10: Are there any specific challenges in isolating and purifying this compound?

A10: Isolating and purifying this compound can be challenging due to the presence of structurally similar compounds in plant extracts. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have proven effective in overcoming these challenges [].

Q11: What is the role of chromatographic techniques in this compound research?

A11: Chromatographic techniques are essential for isolating, purifying, and analyzing this compound. They enable the separation of this compound from complex plant matrices and the identification and quantification of its metabolites [, , ].

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